molecular formula C19H23FN2O B4747008 N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea

N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea

Cat. No. B4747008
M. Wt: 314.4 g/mol
InChI Key: VBCKKJBFGDDRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea, also known as FMPEU, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. FMPEU is a urea derivative that has been shown to have unique properties that make it a valuable tool in the study of various biochemical and physiological processes.

Mechanism of Action

N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea acts as an agonist of GPR40 by binding to the receptor and activating downstream signaling pathways. This activation leads to the release of insulin and the regulation of glucose homeostasis. N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea has also been shown to activate the release of various hormones involved in the regulation of appetite and energy balance.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been shown to have a number of biochemical and physiological effects, including the regulation of insulin secretion and glucose homeostasis, the activation of various hormones involved in the regulation of appetite and energy balance, and the modulation of various signaling pathways in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea is its potency and selectivity as an agonist of GPR40. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea. One area of interest is the role of GPR40 in the regulation of insulin secretion and glucose homeostasis, particularly in the context of diabetes and other metabolic disorders. Another area of interest is the role of GPR40 in the regulation of appetite and energy balance, and its potential as a target for the treatment of obesity and related conditions. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea and its potential applications in various fields of research.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been used in scientific research to study the role of various receptors and signaling pathways in the body. Specifically, N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been shown to be a potent and selective agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of insulin secretion and glucose homeostasis. N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea has also been used to study the role of GPR40 in the regulation of appetite and energy balance.

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[1-(4-propylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-4-5-15-7-9-16(10-8-15)14(3)21-19(23)22-17-11-6-13(2)18(20)12-17/h6-12,14H,4-5H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCKKJBFGDDRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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